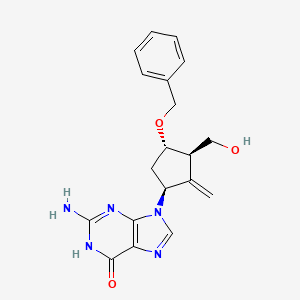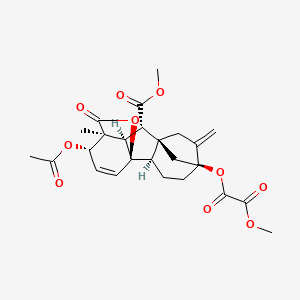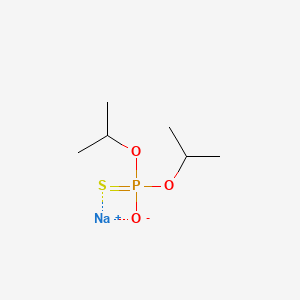
2-Diisopropylaminoethyl Ester Xanthene-9-carboxylic Acid Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diisopropylaminoethyl Ester Xanthene-9-carboxylic Acid Hydrochloride is a chemical compound with the molecular formula C22H27NO3·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used as an intermediate in the synthesis of other chemical entities and has potential antispasmodic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diisopropylaminoethyl Ester Xanthene-9-carboxylic Acid Hydrochloride typically involves the esterification of xanthene-9-carboxylic acid with 2-diisopropylaminoethanol. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired ester. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is often purified through recrystallization or other suitable purification techniques to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
2-Diisopropylaminoethyl Ester Xanthene-9-carboxylic Acid Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-Diisopropylaminoethyl Ester Xanthene-9-carboxylic Acid Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: The compound is studied for its potential biological activities, including antispasmodic effects.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 2-Diisopropylaminoethyl Ester Xanthene-9-carboxylic Acid Hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is thought to involve pathways related to muscle relaxation and antispasmodic effects .
Comparación Con Compuestos Similares
Similar Compounds
Xanthene-9-carboxylic Acid: A precursor in the synthesis of 2-Diisopropylaminoethyl Ester Xanthene-9-carboxylic Acid Hydrochloride.
2-Diisopropylaminoethanol: Another precursor used in the synthesis.
Propantheline-d3 Iodide: A compound with similar antispasmodic properties.
Uniqueness
This compound is unique due to its specific ester structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Propiedades
Fórmula molecular |
C22H28ClNO3 |
|---|---|
Peso molecular |
389.9 g/mol |
Nombre IUPAC |
2-[di(propan-2-yl)amino]ethyl 9H-xanthene-9-carboxylate;hydrochloride |
InChI |
InChI=1S/C22H27NO3.ClH/c1-15(2)23(16(3)4)13-14-25-22(24)21-17-9-5-7-11-19(17)26-20-12-8-6-10-18(20)21;/h5-12,15-16,21H,13-14H2,1-4H3;1H |
Clave InChI |
VICHUCJAQOBPSX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)C(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5R,8S,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13446103.png)


![[4-(2,2-Difluoroethyl)oxolan-2-yl]methanol](/img/structure/B13446114.png)


![n-[3-(Morpholin-4-yl)propyl]cyclohexanamine](/img/structure/B13446136.png)


![[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 2-(oxan-4-yloxy)acetate](/img/structure/B13446162.png)



